5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde
Overview
Description
5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde: is an organic compound with the molecular formula C14H20O5 It is characterized by the presence of a methoxy group, a tetrahydropyran-2-yloxy group, and an ethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxy-2-hydroxybenzaldehyde.
Protection of Hydroxyl Group: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is protected using tetrahydropyran (THP) to form 5-methoxy-2-(tetrahydropyran-2-yloxy)benzaldehyde.
Ethoxylation: The protected intermediate undergoes ethoxylation using ethylene oxide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated protection and deprotection steps, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The methoxy and tetrahydropyran-2-yloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzoic acid.
Reduction: 5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of methoxy and tetrahydropyran-2-yloxy groups on biological activity. It may serve as a model compound in the development of new drugs or bioactive molecules.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. The aldehyde group can be modified to create compounds with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The methoxy and tetrahydropyran-2-yloxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-hydroxybenzaldehyde: Lacks the ethoxy and tetrahydropyran-2-yloxy groups.
2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde: Lacks the methoxy group.
5-Methoxy-2-ethoxybenzaldehyde: Lacks the tetrahydropyran-2-yloxy group.
Uniqueness
5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde is unique due to the presence of both methoxy and tetrahydropyran-2-yloxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-[2-(oxan-2-yloxy)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-13-5-6-14(12(10-13)11-16)18-8-9-20-15-4-2-3-7-19-15/h5-6,10-11,15H,2-4,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLWQYESYITHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOC2CCCCO2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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